![molecular formula C12H13N3OS B5813196 5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTC and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of MPTC in inducing apoptosis in cancer cells involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MPTC inhibits the activity of histone deacetylases, leading to the hyperacetylation of histones and the activation of pro-apoptotic genes. The mechanism of action of MPTC in inhibiting the corrosion of steel involves the formation of a protective film on the surface of the steel. MPTC reacts with the metal ions in the acidic environment, leading to the formation of a thin film that protects the steel from further corrosion. The mechanism of action of MPTC as a fluorescent probe involves the binding of MPTC to zinc ions. MPTC has a thiophene ring that can coordinate with zinc ions, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. In cancer cells, MPTC induces apoptosis by activating pro-apoptotic genes. In addition, MPTC has been shown to inhibit the migration and invasion of cancer cells. In steel, MPTC inhibits corrosion by forming a protective film on the surface of the steel. In addition, MPTC has been shown to have antioxidant properties. In cells, MPTC has been shown to selectively bind to zinc ions, leading to the emission of fluorescence.
Advantages and Limitations for Lab Experiments
MPTC has several advantages and limitations for lab experiments. One advantage is that MPTC is relatively easy to synthesize and purify. In addition, MPTC has been shown to have low toxicity in cells. One limitation is that MPTC is relatively unstable in aqueous solutions, which can affect its activity. In addition, MPTC has been shown to have limited solubility in organic solvents, which can affect its use in certain experiments.
Future Directions
There are several future directions for the study of MPTC. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on the development of MPTC derivatives with improved activity and selectivity. Another direction is to further investigate its potential as a corrosion inhibitor. Studies could focus on the development of MPTC-based coatings for steel. Another direction is to further investigate its potential as a fluorescent probe. Studies could focus on the development of MPTC-based sensors for zinc ions. Overall, the study of MPTC has the potential to lead to the development of new materials and therapeutics with important applications in various fields.
Synthesis Methods
The synthesis of MPTC involves the reaction of 5-methyl-3-thiophenecarboxylic acid hydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of MPTC is around 70%.
Scientific Research Applications
MPTC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MPTC has been studied for its potential as an anti-cancer agent. Studies have shown that MPTC can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. In material science, MPTC has been studied for its potential as a corrosion inhibitor. Studies have shown that MPTC can inhibit the corrosion of steel in acidic environments. In biochemistry, MPTC has been studied for its potential as a fluorescent probe. Studies have shown that MPTC can selectively bind to zinc ions and emit fluorescence.
properties
IUPAC Name |
5-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-6-10(8-17-9)12(16)14-13-7-11-4-3-5-15(11)2/h3-8H,1-2H3,(H,14,16)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWYTOQWOKTSGP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

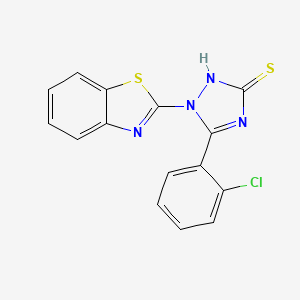
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)
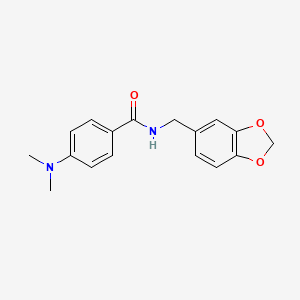
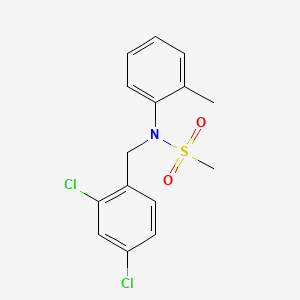
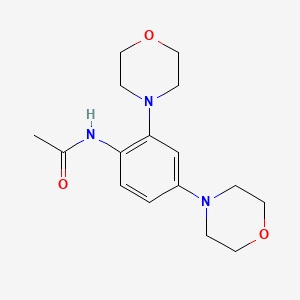
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)
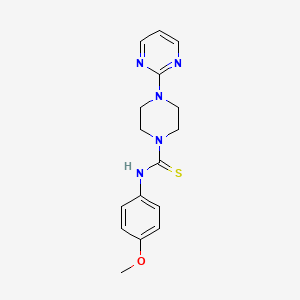

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)